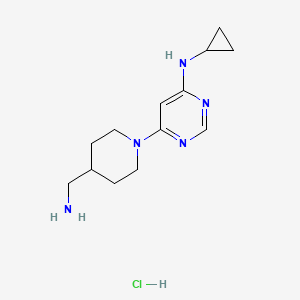

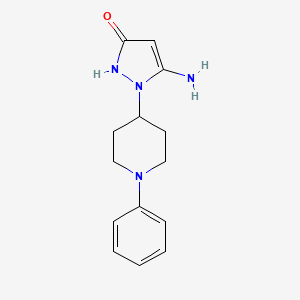

6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperidine and pyrimidine. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a pyrimidine ring via an aminomethyl group. The cyclopropyl group is attached to the nitrogen atom of the pyrimidine ring .Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . Pyrimidine derivatives can also participate in various reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .Scientific Research Applications

Synthesis and Pharmacological Evaluation : Aminopyrimidine 2, closely related to the compound , was identified as a novel 5-HT(1A) agonist and showed moderate potency for 5-HT(1A) in binding and functional assays, as well as moderate metabolic stability (Dounay et al., 2009).

Antibacterial Activity : A study conducted by Merugu, Ramesh, and Sreenivasulu (2010) explored the antibacterial activity of compounds including a piperidine containing pyrimidine imines, which is structurally related to the compound (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of α-Aminophosphonates : A paper by Reddy et al. (2014) discusses the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidine-4-carbaldehyde, which shares a pyrimidine structure with the compound (Reddy, Reddy, & Reddy, 2014).

Hydroamination Catalysis : A kinetic study by Müller, Lercher, and Nguyen Van Nhu (2003) compares homogeneous and heterogeneous catalysts for the cyclization of amines, including compounds structurally related to the compound (Müller, Lercher, & Nguyen Van Nhu, 2003).

Conformationally Constrained Butyrophenones : Raviña et al. (2000) studied a series of novel conformationally restricted butyrophenones, bearing structural similarities to the compound , and evaluated them as antipsychotic agents (Raviña et al., 2000).

Synthesis of Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) described the synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors, which relates to the compound (Zhang et al., 2009).

The Mannich Reaction in Synthesis : Dotsenko, Krivokolysko, and Litvinov (2012) reported the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, a process involving piperidinium compounds similar to the compound (Dotsenko, Krivokolysko, & Litvinov, 2012).

Hydrolysis-Mediated Clearance in Pharmacokinetics : Teffera et al. (2013) studied the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which includes studies of compounds structurally related to the compound (Teffera et al., 2013).

Hirshfeld Surface Analysis : Ullah and Stoeckli-Evans (2021) performed a crystal structure and Hirshfeld surface analysis of a hydrochloride salt of a compound structurally related to the compound (Ullah & Stoeckli-Evans, 2021).

Microwave Assisted Synthesis and Antibacterial Activity : Another study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis and antibacterial activity of compounds structurally related to the compound (Merugu, Ramesh, & Sreenivasulu, 2010).

Safety And Hazards

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Piperidine and pyrimidine derivatives are areas of active research in medicinal chemistry, and new compounds are continually being synthesized and tested for various biological activities .

properties

IUPAC Name |

6-[4-(aminomethyl)piperidin-1-yl]-N-cyclopropylpyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5.ClH/c14-8-10-3-5-18(6-4-10)13-7-12(15-9-16-13)17-11-1-2-11;/h7,9-11H,1-6,8,14H2,(H,15,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHACCJGFHICLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)

![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)